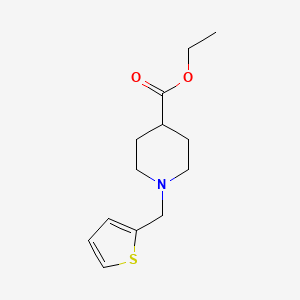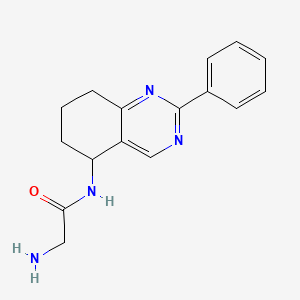![molecular formula C18H22N2O5 B5634717 2-[benzyl(4,5-dimethoxy-2-nitrobenzyl)amino]ethanol](/img/structure/B5634717.png)
2-[benzyl(4,5-dimethoxy-2-nitrobenzyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-[benzyl(4,5-dimethoxy-2-nitrobenzyl)amino]ethanol often involves the photochemical reaction mechanisms of 2-nitrobenzyl compounds. These mechanisms include the formation of 2-nitroso derivatives through irradiation, with the process being influenced by various solvents and reaction mediums (Gáplovský et al., 2005). Furthermore, the conversion of benzylic alcohols into aldehydes, ketones, and carboxylic acids using oxidative methods without additives showcases the versatility and eco-friendly aspects of synthesizing such compounds (Fukuda et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been elucidated through various techniques, including crystal structure analysis. For instance, [2-(2-nitrobenzylidene)-amino naphthalene] has been analyzed for its structure, demonstrating the planarity and intermolecular interactions crucial for its stability (Subashini et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 2-nitrobenzyl compounds, such as the photoinduced conversion to nitroso derivatives, provide insights into the reactivity and chemical properties of these molecules. The effects of substituents like 4,5-dimethoxy groups on these reactions have been studied, highlighting the impact on photoreaction mechanisms and product formation (Görner, 2005).
Physical Properties Analysis
The synthesis of bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol from 4,5-dimethoxy-2-nitrobenzyl alcohol reveals the physical properties of such compounds, including their stability under various conditions and their efficient cleavage upon irradiation, indicative of their photolabile nature (Kantevari et al., 2005).
Propiedades
IUPAC Name |
2-[benzyl-[(4,5-dimethoxy-2-nitrophenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-24-17-10-15(16(20(22)23)11-18(17)25-2)13-19(8-9-21)12-14-6-4-3-5-7-14/h3-7,10-11,21H,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHLEZGUJCCYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN(CCO)CC2=CC=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S*,5R*)-6-benzyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5634659.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5634669.png)

![ethyl (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5634675.png)
![4-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5634681.png)
![2-isopropyl-4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5634691.png)
![N-methyl-N-[3-(methylthio)benzyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5634697.png)

acetic acid](/img/structure/B5634708.png)

![methyl 4-({[4-(2-fluorophenoxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5634729.png)